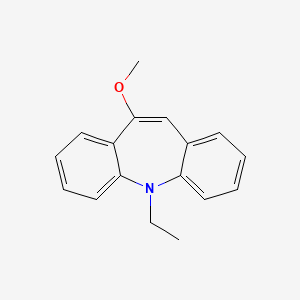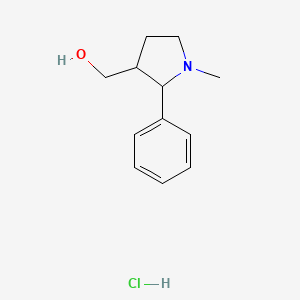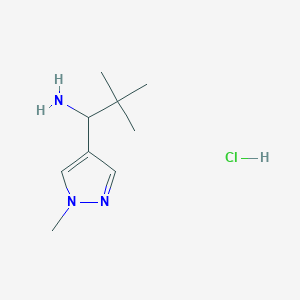
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
“4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at ambient temperature .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is used as a precursor in the synthesis of complex organic molecules. For example, it has been employed in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol through a series of reactions including alkylation, cyclisation, and deprotection, showcasing its utility in constructing cyclic compounds with potential biological activity (Banerjee, Poon, & Bedoya, 2013). Additionally, its derivatives have been used to synthesize aluminum and zinc complexes, highlighting its role in the development of materials with novel optical and thermal properties (Barberis & Mikroyannidis, 2006).
Material Science and Photoluminescence
The compound has also found applications in the field of material science, particularly in the synthesis of compounds with unique optical properties. Aluminum and zinc complexes derived from it have shown improved thermal stability and processability, with potential applications in the fabrication of materials emitting blue-green light, which is significant for photoluminescence technologies (Barberis & Mikroyannidis, 2006).
Chemistry of Schiff-bases and Copper(I) Complexes
In the development of Schiff-bases and their copper(I) complexes, this compound-related compounds have been utilized to explore new chemical spaces, leading to the synthesis of compounds with potentially valuable chemical and physical properties (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).
Anticancer Research
Research into the cytotoxic properties of derivatives involving this compound has led to the identification of compounds with potential anti-leukemic effects, demonstrating the compound's relevance in medicinal chemistry and pharmacological research (Bal et al., 2007).
Photonic and Electronic Applications
The synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers derived from a related compound highlight its utility in creating materials with significant fluorescence and electronic properties, opening avenues for its use in photonic and electronic devices (Neilson, Budy, Ballato, & Smith, 2008).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKXHXOLJJFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227178 | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-77-9 | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)



